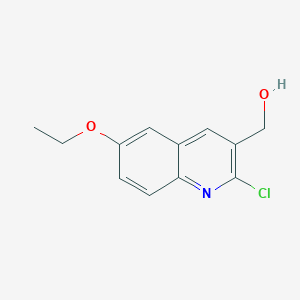

2-Chloro-6-ethoxyquinoline-3-methanol

CAS No.: 333408-52-9

Cat. No.: VC2413307

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333408-52-9 |

|---|---|

| Molecular Formula | C12H12ClNO2 |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | (2-chloro-6-ethoxyquinolin-3-yl)methanol |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-6,15H,2,7H2,1H3 |

| Standard InChI Key | RTHYLIJSULORHP-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CO |

| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CO |

Introduction

2-Chloro-6-ethoxyquinoline-3-methanol is an organic compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol . It is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various scientific studies.

Chemical Reactions and Applications

2-Chloro-6-ethoxyquinoline-3-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in medicinal chemistry and materials science.

Types of Reactions

-

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

-

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Applications

-

Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives important in pharmaceuticals and agrochemicals.

-

Biology: Utilized in studying structure-activity relationships of quinoline derivatives and their interactions with biological targets.

-

Industry: Involved in the production of dyes, pigments, and materials with specific electronic and optical properties.

Biological Activity

2-Chloro-6-ethoxyquinoline-3-methanol exhibits significant antimicrobial activity against various bacterial strains and fungi. It also shows potential anticancer properties by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biological pathways. The exact targets and pathways depend on the specific derivative and its intended application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume